![molecular formula C10H6BrN3 B15334997 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
8-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a brominated heterocyclic aromatic organic compound It belongs to the class of triazoloquinolines, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps, starting with the construction of the triazoloquinoline core followed by bromination[_{{{CITATION{{{1{Electrophilically Activated Nitroalkanes in Double Annulation of [1,2,4 ...](https://www.mdpi.com/1420-3049/26/18/5692)[{{{CITATION{{{2{[1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and ... - Springer](https://link.springer.com/article/10.1007/s00044-011-9753-7). One common synthetic route is the cyclization of 2-aminobenzonitrile with hydrazine hydrate to form the triazoloquinoline core, followed by bromination at the 8-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions[{{{CITATION{{{1{Electrophilically Activated Nitroalkanes in Double Annulation of 1,2,4 ...[{{{CITATION{{{_2{[1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and ... - Springer](https://link.springer.com/article/10.1007/s00044-011-9753-7).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.
Reduction: LiAlH₄, H₂ with a palladium catalyst, in an inert atmosphere.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its biological activity, including antimicrobial and antiviral properties.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 8-Bromo-[1,2,4]triazolo[4,3-a]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiviral applications, it may interfere with viral replication processes.
Comparison with Similar Compounds
8-Bromo-[1,2,4]triazolo[4,3-a]quinoline is compared with other similar compounds, such as 8-chloro-[1,2,4]triazolo[4,3-a]quinoline and 8-iodo-[1,2,4]triazolo[4,3-a]quinoline. While these compounds share structural similarities, the presence of different halogens (chlorine, iodine) can influence their chemical reactivity and biological activity. The bromine atom in this compound provides unique reactivity and potential for further functionalization.
List of Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]quinoline
8-Iodo-[1,2,4]triazolo[4,3-a]quinoline
8-Methyl-[1,2,4]triazolo[4,3-a]quinoline
8-Nitro-[1,2,4]triazolo[4,3-a]quinoline
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical properties and versatility make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C10H6BrN3 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-7-2-4-10-13-12-6-14(10)9(7)5-8/h1-6H |
InChI Key |
HRNZFMNZSHQKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=NN=CN32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
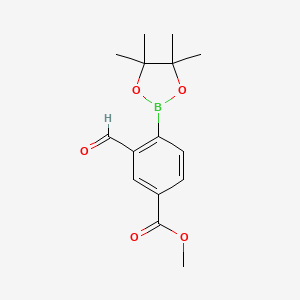
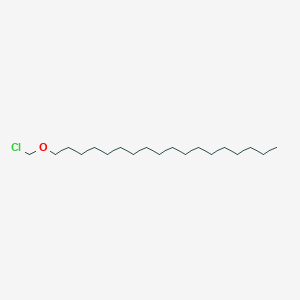
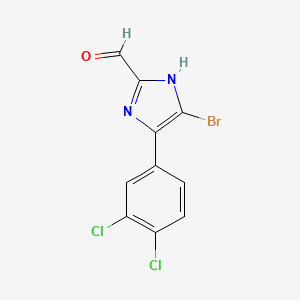
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
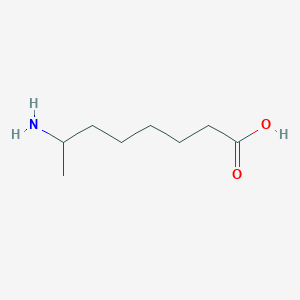
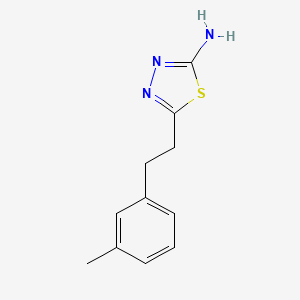
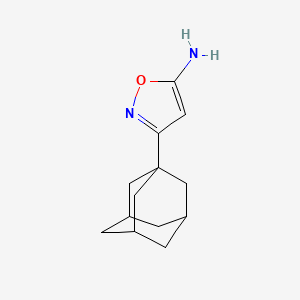
![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
